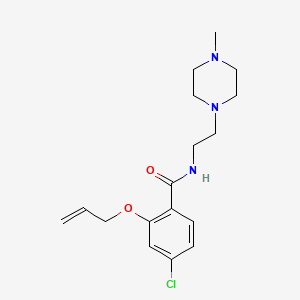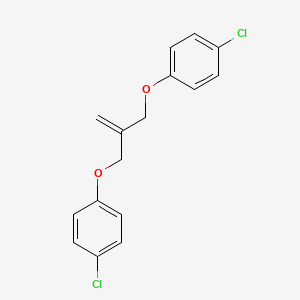
Benzene, 1,1'-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-): is an organic compound with a complex structure It is characterized by the presence of benzene rings, chloro substituents, and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) typically involves the reaction of 4-chlorophenol with a suitable methylene-propanediyl bis(oxy) compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituents on the benzene rings can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols, often in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) involves its interaction with molecular targets through its functional groups. The chloro substituents and ether linkages play a crucial role in its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products depending on the conditions and reagents used.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
Comparison:
- Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) is unique due to the presence of both chloro substituents and ether linkages, which impart distinct chemical properties.
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the chloro substituents and ether linkages, making it less reactive in certain types of chemical reactions.
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis- has a similar structure but with a methyl group instead of a methylene group, leading to differences in reactivity and applications.
This detailed article provides a comprehensive overview of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1522-96-9 |
|---|---|
Formule moléculaire |
C16H14Cl2O2 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1-chloro-4-[2-[(4-chlorophenoxy)methyl]prop-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c1-12(10-19-15-6-2-13(17)3-7-15)11-20-16-8-4-14(18)5-9-16/h2-9H,1,10-11H2 |
Clé InChI |
FKBAHOXKOIXYHR-UHFFFAOYSA-N |
SMILES canonique |
C=C(COC1=CC=C(C=C1)Cl)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



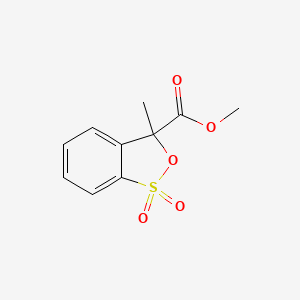
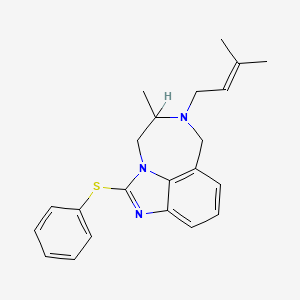

![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
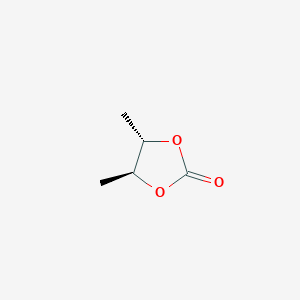

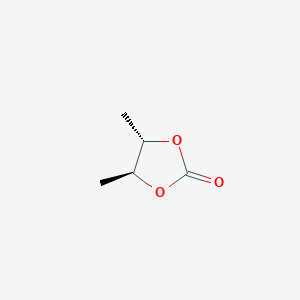
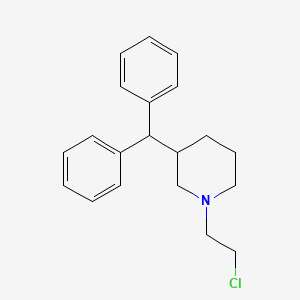
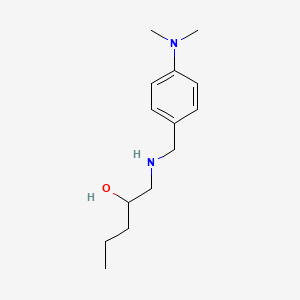


![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
